molecular formula C25H27N5O3S B1229524 N-butan-2-yl-2-[[3-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-4-oxo-2-quinazolinyl]thio]acetamide

N-butan-2-yl-2-[[3-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-4-oxo-2-quinazolinyl]thio]acetamide

Cat. No.: B1229524
M. Wt: 477.6 g/mol
InChI Key: FCOHQHTYBGXQSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butan-2-yl-2-[[3-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-4-oxo-2-quinazolinyl]thio]acetamide is a member of pyrazoles and a ring assembly.

Scientific Research Applications

Synthesis and Biological Activity

N-butan-2-yl-2-[[3-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-4-oxo-2-quinazolinyl]thio]acetamide and its derivatives have been studied extensively for their synthesis and potential biological activities. Several research studies have focused on synthesizing novel compounds using this chemical structure and exploring their biological activities.

  • Anti-Inflammatory Activity : A study by Sunder & Maleraju (2013) synthesized derivatives of a similar compound and tested them for anti-inflammatory activity. Significant anti-inflammatory activity was observed in some of these derivatives.

  • Antimicrobial Activities : Another study by Sojitra et al. (2016) focused on synthesizing derivatives using microwave heating and tested their antimicrobial activities. These compounds displayed excellent to moderate activities, particularly against bacteria.

  • Anticancer Activity : Research by Berest et al. (2011) explored the synthesis of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides. These compounds revealed in vitro anticancer and antibacterial activity, with one compound showing significant influence on non-small cell lung and CNS cancer cell lines.

  • Structural Analysis and Molecular Conformations : A study by Narayana et al. (2016) investigated the molecular conformations of related compounds, revealing diverse biological activities like analgesic, antibacterial, and anti-inflammatory properties.

  • Synthesis of Heterocycles Incorporating Antipyrine Moiety : Research by Bondock et al. (2008) synthesized new heterocycles incorporating the antipyrine moiety from 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide. These compounds were evaluated as antimicrobial agents.

  • Anticonvulsant Activity : A study by Bunyatyan et al. (2020) synthesized a series of 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)-acetamides, showing weak and moderate anticonvulsant effects in a seizure model in mice.

  • Cardiotonic Activity : Nomoto et al. (1991) studied a series of 1-(6,7-dimethoxy-4-quinazolinyl)piperidines for cardiotonic activity in dogs, finding that certain derivatives showed potent inotropic activity (Nomoto et al., 1991).

  • Synthesis of Metal Complexes : Sarhan et al. (2017) synthesized and characterized metal complexes of a similar ligand, suggesting potential applications in various fields, including pharmaceuticals (Sarhan, Lateef, & Waheed, 2017).

Properties

Molecular Formula

C25H27N5O3S

Molecular Weight

477.6 g/mol

IUPAC Name

N-butan-2-yl-2-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C25H27N5O3S/c1-5-16(2)26-21(31)15-34-25-27-20-14-10-9-13-19(20)23(32)29(25)22-17(3)28(4)30(24(22)33)18-11-7-6-8-12-18/h6-14,16H,5,15H2,1-4H3,(H,26,31)

InChI Key

FCOHQHTYBGXQSU-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=C(N(N(C3=O)C4=CC=CC=C4)C)C

Canonical SMILES

CCC(C)NC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=C(N(N(C3=O)C4=CC=CC=C4)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-butan-2-yl-2-[[3-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-4-oxo-2-quinazolinyl]thio]acetamide
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N-butan-2-yl-2-[[3-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-4-oxo-2-quinazolinyl]thio]acetamide
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N-butan-2-yl-2-[[3-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-4-oxo-2-quinazolinyl]thio]acetamide
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N-butan-2-yl-2-[[3-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-4-oxo-2-quinazolinyl]thio]acetamide
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N-butan-2-yl-2-[[3-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-4-oxo-2-quinazolinyl]thio]acetamide
Reactant of Route 6
Reactant of Route 6
N-butan-2-yl-2-[[3-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-4-oxo-2-quinazolinyl]thio]acetamide

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